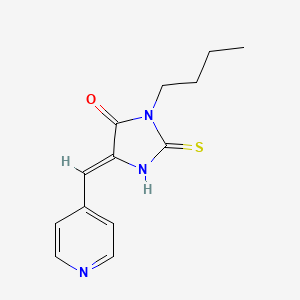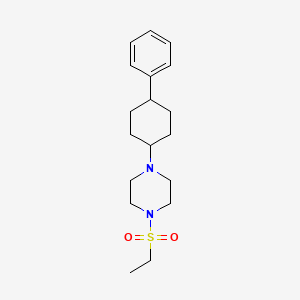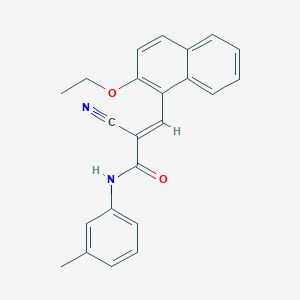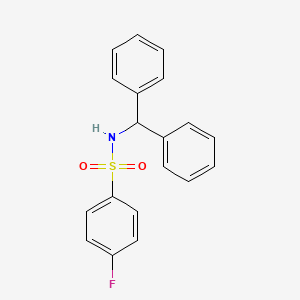![molecular formula C22H20Cl2N2O3 B10892404 (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a dichlorobenzyl group, and a tetrahydrofuran moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and dichlorobenzyl moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific biological processes. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl group but lacks the cyano and tetrahydrofuran moieties.
4-[(2,4-Dichlorobenzyl)oxy]phenylacetonitrile: Contains the cyano group and dichlorobenzyl moiety but differs in the overall structure.
Uniqueness
(E)-2-CYANO-3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H20Cl2N2O3 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-18-6-5-16(21(24)11-18)14-29-19-7-3-15(4-8-19)10-17(12-25)22(27)26-13-20-2-1-9-28-20/h3-8,10-11,20H,1-2,9,13-14H2,(H,26,27)/b17-10+ |
Clave InChI |
SOJSGRGZALDMLE-LICLKQGHSA-N |
SMILES isomérico |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)/C#N |
SMILES canónico |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)

![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10892349.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)


![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)

![methyl 4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10892395.png)
![(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892396.png)

